6-Nitrobenzo[c]isoxazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,1-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)9-15-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZRGKWWBTAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215353 | |
| Record name | 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-77-5 | |
| Record name | 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC99403 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Nitrobenzo C Isoxazole 3 Carboxylic Acid
Strategic Approaches for Constructing the Benzisoxazole-3-carboxylic Acid Core
The formation of the benzisoxazole-3-carboxylic acid structure is a central challenge in the synthesis of the target molecule. Traditional methods often rely on the cyclization of carefully chosen precursors to form the heterocyclic ring.
Convergent and Linear Multi-step Synthetic Sequences from Established Precursors
The synthesis of benzisoxazole derivatives can be approached through several established multi-step sequences, which can be categorized as either linear or convergent. In a linear synthesis, the molecule is assembled step-by-step, with each reaction adding a new piece or modifying the existing structure. Retrosynthetic analysis of carboxylic acid derivatives often points to the carboxylic acid itself as a key intermediate, which can be formed from primary alcohols or through methods like the malonic ester synthesis. youtube.com
One of the most common methods for constructing the 1,2-benzisoxazole (B1199462) core involves the cyclization of o-hydroxyaryl oximes. chim.it However, a particularly relevant approach for obtaining 3-carboxy-substituted benzisoxazoles starts from cyclic 1,3-dicarbonyl compounds. chim.it This pathway allows for the direct incorporation of the carboxylic acid functionality (or a precursor ester group) at the desired position. chim.it
A plausible linear sequence for 6-Nitrobenzo[c]isoxazole-3-carboxylic acid could involve the following key transformations:
Preparation of a Substituted Dicarbonyl Precursor: Starting with a suitable 4-nitro-substituted aromatic compound, a cyclic 1,3-dicarbonyl intermediate is prepared.
Cyclocondensation with Hydroxylamine (B1172632): The dicarbonyl compound is reacted with hydroxylamine, leading to the formation of a dihydronaphthoisoxazole derivative. chim.it
Aromatization: The dihydro-intermediate is then aromatized to form the stable benzisoxazole ring system.
Saponification (if necessary): If the carboxylic acid group was protected as an ester during the synthesis, a final hydrolysis (saponification) step is performed to yield the desired this compound. chim.it
This method is advantageous as it provides a route to benzisoxazole-3-carboxylic acids that can be difficult to obtain through other common methods like the base-promoted cyclization of certain oximes. chim.it
Mechanistic Implications of Nitro Group Positioning on Ring Closure and Stability in Cyclization Reactions
The presence and position of the nitro group on the benzene (B151609) ring have profound mechanistic implications for the synthesis. The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive and resonance effects. researchgate.netnih.gov This strong deactivating nature reduces the electron density of the aromatic ring, making it less nucleophilic. researchgate.netyoutube.com
Key mechanistic implications include:
Ring Deactivation: The electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution, which can influence the initial choice of starting materials and the conditions required for their synthesis. youtube.com
Acidity of Adjacent Protons: The nitro group can increase the acidity of protons on adjacent carbons, which can be a factor in base-mediated reactions. nih.gov
Influence on Cyclization: In cyclization reactions that involve nucleophilic attack by the aromatic ring or an attached group, the deactivating effect of the nitro group can slow down the reaction rate. uni-rostock.de The formation of the benzisoxazole ring often involves a cyclization step where an oxygen atom attacks a carbon on the ring or a side chain; the electronic nature of the ring, as dictated by the nitro group, is crucial.
Directing Effects: The nitro group is a meta-director in electrophilic aromatic substitution. youtube.comquora.com This property is critical for ensuring the correct regiochemistry during the synthesis of precursors, guiding substituents to the desired positions to ultimately yield the 6-nitro isomer.
The stability of intermediates, such as σ-adducts formed during nucleophilic aromatic substitution, is also affected by the nitro group's electron-withdrawing ability. nih.gov Understanding these electronic effects is essential for optimizing reaction conditions and predicting potential side reactions during the construction of the this compound molecule.
Emerging and Optimized Synthetic Routes
Modern synthetic chemistry seeks to improve upon classical methods by introducing more efficient, selective, and environmentally benign procedures. Catalysis and green chemistry principles are at the forefront of these efforts.
Catalytic Strategies for Isoxazole (B147169) Carboxylic Acid Formation
Catalytic methods offer significant advantages, including milder reaction conditions, lower waste generation, and higher efficiency. Several catalytic strategies have been developed for the synthesis of the isoxazole ring and its derivatives.
Iron(II)-Catalyzed Isomerization: One notable strategy involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-aminoisoxazoles, which leads to the formation of isoxazole-4-carboxylic acid amides in good yields. nih.govacs.org The reaction proceeds through a transient azirine intermediate, which then rearranges under catalytic conditions to form the more stable isoxazole ring. nih.govacs.org While this produces a different isomer (4-carboxy instead of 3-carboxy), it demonstrates the power of iron catalysis in rearranging isoxazole precursors to form carboxylic acid derivatives. nih.govacs.orgresearchgate.net
Copper-Catalyzed Cycloadditions: Copper(I)-catalyzed [3+2] cycloaddition of terminal alkynes and nitrile oxides (often generated in situ) is a highly reliable and regioselective method for synthesizing 3,5-disubstituted isoxazoles. organic-chemistry.org This "click chemistry" approach is known for its wide scope and efficiency. rsc.org Adapting this methodology could provide a convergent route to the target molecule by using an appropriately substituted alkyne and a nitro-substituted benzonitrile (B105546) oxide.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and annulation reactions. chim.it For instance, palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org
Table 1: Comparison of Synthetic Strategies for Benzisoxazole Derivatives
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Classical (e.g., from dicarbonyls) | Multi-step linear synthesis involving cyclocondensation and aromatization. chim.it | Well-established, reliable for specific isomers like 3-carboxylic acids. chim.it | Can be lengthy, may require harsh conditions, and generate stoichiometric waste. |
| Catalytic (e.g., Cu, Fe, Pd) | Use of transition metal catalysts to promote cyclizations, isomerizations, or cycloadditions. nih.govorganic-chemistry.org | High efficiency, milder conditions, high regioselectivity, lower catalyst loading. nih.govorganic-chemistry.org | Catalyst cost, potential for metal contamination in the product, may require specialized ligands. |
| Green Chemistry | Employs principles like using water as a solvent, recyclable catalysts, and energy-efficient methods (microwaves, ultrasound). nih.govmdpi.comresearchgate.net | Environmentally friendly, reduced hazardous waste, often simpler workup procedures. scirp.org | May require optimization for specific substrates, scalability can be a concern for some methods. |
Green Chemistry Principles in the Synthesis of Benzisoxazole Derivatives
Applying green chemistry principles to the synthesis of heterocyclic compounds is a major focus of modern research. scirp.org These approaches aim to reduce the environmental impact of chemical manufacturing.
Use of Green Solvents: Water is an ideal green solvent. Methods have been developed for synthesizing isoxazole and benzoxazole (B165842) derivatives in aqueous media, which avoids the use of volatile and toxic organic solvents. rsc.orgnih.govmdpi.com Ionic liquids are also explored as recyclable and non-volatile solvent alternatives. scirp.orgresearchgate.net
Ultrasonic and Microwave Irradiation: Sonochemistry and microwave-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times and improve yields. nih.govmdpi.comresearchgate.net For instance, the synthesis of benzoxazoles under solvent-free sonication has been shown to be rapid and high-yielding. nih.gov Microwave irradiation has been successfully used to synthesize isoxazole derivatives from chalcones in a green protocol. researchgate.net
Recyclable Catalysts: Designing catalysts that can be easily separated from the reaction mixture and reused is a core principle of green chemistry. An example is an ionic liquid catalyst supported on magnetic iron oxide nanoparticles (Fe₃O₄), which can be recovered using an external magnet. nih.gov
Synthetic Pathways for Precursors and Intermediates to this compound
The successful synthesis of the target compound relies on the availability of suitable starting materials and the controlled formation of key intermediates.
Common precursors for the synthesis of benzisoxazole derivatives include:
o-Aminophenols and o-Hydroxyaryl Ketones: These are common starting points for many benzisoxazole and benzoxazole syntheses. nih.govresearchgate.net For the target molecule, a 2-hydroxy-5-nitro-acetophenone or a related derivative would be a logical precursor.
Nitroacetic Esters: These compounds are valuable precursors in reactions with aldehydes or alkynes to form the isoxazole ring. rsc.org
Aromatic Aldehydes and Carboxylic Acids: These are often used to build the C2-substituent in benzoxazole synthesis or as starting points for more complex precursors. nih.govresearchgate.netuobaghdad.edu.iq A compound like 4-nitrobenzoic acid could be a starting point in a longer synthetic sequence. uobaghdad.edu.iq
Hydroxylamine: This is a crucial reagent that provides the nitrogen and oxygen atoms for the isoxazole ring in condensation reactions with dicarbonyl compounds. chim.itgoogle.com
Key intermediates in the synthetic pathways include:
o-Hydroxyaryl Oximes: Formed from the reaction of o-hydroxyaryl ketones or aldehydes with hydroxylamine, these are central intermediates that undergo cyclization to form the benzisoxazole ring. chim.it
Nitrile Oxides: These highly reactive 1,3-dipoles are key intermediates in cycloaddition reactions with alkynes to form the isoxazole ring. They are typically generated in situ from aldoximes or primary nitro compounds. organic-chemistry.orgrsc.org
Dihydro-benzisoxazole Derivatives: In syntheses that start from cyclic dicarbonyl compounds, a partially saturated benzisoxazole ring is formed first. chim.it This intermediate must then be oxidized or undergo elimination to create the final aromatic system. chim.it
Table 2: Common Precursors and Their Roles
| Precursor | Role in Synthesis | Relevant Synthetic Approach |
|---|---|---|
| 2-Hydroxy-5-nitro-acetophenone | Provides the benzene ring with the nitro group and a carbonyl for oxime formation. | Classical synthesis via o-hydroxyaryl oxime cyclization. chim.it |
| Hydroxylamine (HCl salt) | Source of the N-O moiety of the isoxazole ring. | Condensation with dicarbonyl compounds or ketones/aldehydes. chim.itgoogle.com |
| Cyclic 1,3-Dicarbonyl Compound | Reacts with hydroxylamine to form the isoxazole ring with substituents at positions 3 and 4. | Synthesis of 3-carboxy-substituted benzisoxazoles. chim.it |
| Terminal Alkyne | Acts as the dipolarophile in cycloaddition reactions. | Catalytic [3+2] cycloaddition with nitrile oxides. organic-chemistry.org |
| Nitroacetic Ester | Can be a source for the C3 and N-O components of the isoxazole ring. | Reaction with aldehydes or alkynes. rsc.org |
Preparation and Derivatization of Nitro-Substituted Benzo[c]isoxazole Esters
The construction of the 6-nitrobenzo[c]isoxazole (or 6-nitroanthranil) core is a critical step. A general and effective method for the synthesis of 2,1-benzisoxazoles (benzo[c]isoxazoles) involves the reaction of nitroarenes with sources of benzylic C-H acids. nih.gov This approach can be adapted for the synthesis of esters of this compound.
A plausible synthetic route commences with a suitably substituted nitroarene. For instance, the reaction of a nitroarene with a carbanion generated from an appropriate ester, such as an ester of glyoxylic acid oxime or a related species, can lead to the formation of the benzo[c]isoxazole ring system. The reaction proceeds through the addition of the carbanion to the nitroarene at the position ortho to the nitro group, forming a σH-adduct. nih.gov Subsequent treatment with a silylating agent, like trimethylsilyl (B98337) chloride, and a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK), promotes cyclization to the 3-substituted 2,1-benzisoxazole. nih.gov
A key intermediate in this synthetic pathway is the corresponding ester, for example, methyl 6-nitro-1,2-benzisoxazole-3-carboxylate. cymitquimica.com The presence of this compound in chemical databases, identified by CAS number 5453-86-1, confirms its viability as a synthetic target. cymitquimica.com The general synthetic strategy is outlined in the reaction scheme below.
Table 1: Key Reactants and Intermediates
| Compound Name | Role | CAS Number | Molecular Formula |
| 1-fluoro-2,4-dinitrobenzene | Starting Material | 70-34-8 | C₆H₃FN₂O₄ |
| Diethyl malonate | Reagent | 105-53-3 | C₇H₁₂O₄ |
| Ethyl 6-nitrobenzo[c]isoxazole-3-carboxylate | Intermediate Ester | 540750-26-3 | C₁₀H₈N₂O₅ |
| Methyl 6-nitro-1,2-benzisoxazole-3-carboxylate | Intermediate Ester | 5453-86-1 | C₉H₆N₂O₅ |
This table presents plausible starting materials and confirmed intermediate esters for the synthesis of the target compound.
The derivatization of the ester functionality can be achieved through standard transesterification methods if other alkyl esters are desired. However, the primary purpose of the ester group in this context is to serve as a precursor to the carboxylic acid.
Controlled Hydrolysis and Carboxylic Acid Generation from Ester Functionalities
The final step in the synthesis of this compound is the controlled hydrolysis of the corresponding ester intermediate. This transformation can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis is a common and effective method for this purpose. The use of lithium hydroxide (B78521) (LiOH) in an aqueous solvent system has been shown to be effective for the hydrolysis of structurally similar nitro-substituted isoxazole carboxylates to their corresponding carboxylic acids. This method is generally clean and proceeds with high yields. The reaction typically involves stirring the ester with an aqueous solution of the base at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
Table 2: Hydrolysis Reaction Conditions
| Hydrolysis Type | Reagents | Solvent System | General Conditions |
| Base-Catalyzed | Lithium Hydroxide (LiOH) | Water/THF or Dioxane | Room temperature to mild heating (e.g., 40-60 °C) |
| Acid-Catalyzed | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Water/Alcohol | Reflux temperature |
This table outlines typical conditions for the hydrolysis of the ester to the carboxylic acid.
Acid-catalyzed hydrolysis is an alternative route. This typically involves heating the ester in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous-organic solvent mixture. The choice between acidic and basic hydrolysis may depend on the stability of the benzo[c]isoxazole ring and the nitro group to the specific reaction conditions.
Upon completion of the hydrolysis, an acidic workup is necessary to protonate the carboxylate salt formed under basic conditions, leading to the precipitation or extraction of the final product, this compound (CAS Number: 6501-77-5). guidechem.com The purity of the final product can be ascertained using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Elucidating the Chemical Reactivity and Transformation Pathways of 6 Nitrobenzo C Isoxazole 3 Carboxylic Acid
Reactions Primarily Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a primary site for a variety of chemical transformations, including decarboxylation and nucleophilic acyl substitution, which allows for its conversion into a range of acyl derivatives.
The decarboxylation of benzisoxazole-3-carboxylic acids, including the 6-nitro substituted variant, has been a subject of detailed mechanistic studies. acs.orgacs.org This reaction involves the removal of the carboxyl group and the release of carbon dioxide, typically facilitated by heat. wikipedia.org The presence of the electron-withdrawing nitro group on the benzene (B151609) ring and the inherent electronic properties of the isoxazole (B147169) ring system play a crucial role in facilitating this process. wikipedia.orgdatapdf.com
The mechanism for the decarboxylation of benzisoxazole-3-carboxylic acids proceeds through the formation of a transient, unstable ylide intermediate. The reaction is initiated by the cleavage of the C-C bond between the carboxyl group and the isoxazole ring. This heterolytic cleavage is the rate-determining step and results in the formation of a zwitterionic or anionic intermediate stabilized by the benzisoxazole ring, followed by the rapid loss of carbon dioxide. acs.org The stability of this intermediate is key to the reaction's feasibility. Studies have shown that the rate of decarboxylation is highly dependent on the solvent, with non-polar aprotic solvents accelerating the reaction. acs.orgacs.org This is because such solvents cannot solvate the carboxylate anion as effectively as protic solvents, leading to a species that more closely resembles the neutral carboxylic acid, which is the reactive form in the proposed mechanism.
The carboxylic acid functionality of 6-nitrobenzo[c]isoxazole-3-carboxylic acid serves as a versatile handle for the synthesis of various acyl derivatives. These transformations are typically achieved through nucleophilic acyl substitution pathways. libretexts.org
Acyl Halides: The most reactive of the acyl derivatives, acyl chlorides, are key intermediates for synthesizing other derivatives like esters and amides. They can be prepared by treating the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.org This reaction converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating attack by a chloride ion. libretexts.org The synthesis of 1,2-benzisoxazole-3-hydroxamic acid, for example, proceeds by first generating the acid chloride from 1,2-benzisoxazole-3-carboxylic acid. rsc.org
Esters: Esterification can be accomplished through several methods. The Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol under acidic conditions (e.g., using H₂SO₄ as a catalyst). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process that is driven towards the product by using the alcohol as the solvent or by removing the water formed. masterorganicchemistry.commasterorganicchemistry.com Alternatively, esters can be formed under non-acidic conditions by reacting the corresponding acyl chloride with an alcohol.
Amides: Amides are synthesized by reacting the carboxylic acid or its more reactive derivatives with ammonia (B1221849) or a primary or secondary amine. youtube.com Direct reaction with an amine can be difficult and often requires high temperatures or coupling agents. nih.gov A more common and efficient laboratory method is the reaction of an acyl chloride with the appropriate amine. youtube.com This reaction is generally rapid and provides high yields of the corresponding amide. Various modern methods using catalysts like Mg(NO₃)₂ or borate (B1201080) esters have also been developed for the direct conversion of carboxylic acids to amides. nih.govnih.gov
Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules at high temperatures. libretexts.org A more controlled laboratory synthesis involves reacting an acyl chloride with a carboxylate salt or the carboxylic acid itself. libretexts.org
A summary of common reagents used for these transformations is presented below.
| Acyl Derivative | Typical Reagents | Reaction Type |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Nucleophilic Acyl Substitution |
| Ester | Alcohol (ROH) with an acid catalyst (e.g., H₂SO₄) | Fischer Esterification |
| Amide | Acyl chloride with an amine (RNH₂) or coupling agents (e.g., DCC) followed by an amine | Nucleophilic Acyl Substitution |
| Anhydride | Acyl chloride with a carboxylate salt (RCOONa) | Nucleophilic Acyl Substitution |
Nucleophilic acyl substitution is the fundamental mechanism governing the conversion of this compound into its acyl derivatives. libretexts.org This two-stage process involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org
The first step is the nucleophilic attack on the electrophilic carbonyl carbon at the C-3 position. This leads to the formation of a tetrahedral intermediate where the original sp² hybridized carbon becomes sp³ hybridized. libretexts.org The reactivity of the carbonyl group is significantly enhanced by the strong electron-withdrawing nature of both the attached benzisoxazole ring system and the nitro group substituent. rsc.org This increased electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles.
In the second step, the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. libretexts.org For the carboxylic acid itself, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction must be catalyzed by acid to protonate the hydroxyl group, converting it into a much better leaving group (H₂O), or the -OH group must first be converted into a more reactive group, such as by forming an acyl chloride. libretexts.org The relative reactivity of carboxylic acid derivatives follows the general order: acyl chlorides > acid anhydrides > esters > amides. libretexts.org This order is determined by the ability of the leaving group to depart; for instance, Cl⁻ is an excellent leaving group, whereas the amide ion (⁻NH₂) is a very poor one.
Reactions Centered on the Nitro Group Transformation
The reduction of the aromatic nitro group to a primary amino group is a synthetically important transformation, yielding 6-aminobenzo[c]isoxazole-3-carboxylic acid and its derivatives. A key challenge in this synthesis is chemoselectivity: reducing the nitro group without affecting the carboxylic acid moiety or cleaving the fragile N-O bond of the isoxazole ring. unt.edu
A variety of reagents and conditions have been developed for the selective reduction of aromatic nitro compounds. chemrevlett.comwikipedia.org
Metal-Acid Systems: A classic and reliable method involves the use of metals like tin (Sn) or iron (Fe) in the presence of an acid such as hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is considered a mild and effective reagent for this purpose, often used for substrates with other sensitive functional groups. unt.edu
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are common catalysts. chemrevlett.com Careful control of reaction conditions (temperature, pressure, and catalyst choice) is crucial to prevent over-reduction or cleavage of the isoxazole ring. Poisoned catalysts, such as the Lindlar catalyst, can sometimes be used to increase selectivity. unt.edu
Transfer Hydrogenation: In this approach, a molecule other than H₂ serves as the hydrogen source. Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Raney nickel or Pd/C) or formic acid can be effective and mild. chemrevlett.commdpi.com
The choice of reducing agent depends on the other functional groups present in the molecule. For instance, if the carboxylic acid has been converted to an ester, catalytic hydrogenation is often a suitable choice. unt.edu
| Reagent/System | Conditions | Selectivity Notes |
|---|---|---|
| SnCl₂ / HCl | Acidic, aqueous or alcoholic solvent | Generally mild and chemoselective for nitro groups. |
| Fe / HCl or Acetic Acid | Acidic medium | Commonly used, inexpensive, and effective. |
| H₂ / Pd/C | Neutral or acidic solvent, room temp/pressure | Highly efficient; may require careful control to avoid ring cleavage. |
| Hydrazine (N₂H₄) / Catalyst | Catalysts like Raney Ni or Pd/C | Mild transfer hydrogenation method. |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | Useful for selective reduction in the presence of other reducible groups. |
The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its presence at the 6-position (para to the C-3a bridgehead carbon) dramatically influences the electronic landscape and reactivity of the entire this compound molecule. This influence is exerted through both the inductive effect (through sigma bonds) and the resonance effect (through the pi system). nih.govquora.com
The Hammett equation provides a quantitative measure of a substituent's electronic effect. The substituent constant (σ) for a para-nitro group is approximately +0.78, indicating its powerful electron-withdrawing nature. viu.caresearchgate.net This has several important consequences:
Increased Acidity: The nitro group helps to stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. By withdrawing electron density, it disperses the negative charge, making the parent carboxylic acid a stronger acid compared to the unsubstituted benzisoxazole-3-carboxylic acid. libretexts.org
Activation towards Nucleophilic Attack: The electron-withdrawing effect is transmitted through the benzene ring to the isoxazole system, ultimately increasing the electrophilicity of the carbonyl carbon at the C-3 position. rsc.org This makes the carboxylic acid and its derivatives more reactive towards nucleophilic acyl substitution. For example, the rate of hydrolysis of substituted ethyl benzoates is significantly increased by a para-nitro group. libretexts.org
Deactivation towards Electrophilic Aromatic Substitution: The nitro group strongly deactivates the benzene ring towards attack by electrophiles. Any electrophilic substitution would be directed to the positions ortho to the nitro group (C-5 and C-7), but would require harsh reaction conditions.
Intrinsic Reactivity of the Benzisoxazole Ring System
The chemical behavior of this compound is governed by the interplay of its three core components: the aromatic benzene ring, the fused isoxazole heterocycle, and the electron-withdrawing nitro and carboxylic acid substituents. The intrinsic reactivity of the benzisoxazole ring system, in particular, is a focal point for understanding its transformation pathways. This five-membered heterocyclic ring contains a labile nitrogen-oxygen (N-O) bond, which is a key site for various chemical reactions.
Investigations into Ring Opening Reactions (e.g., thermal, photochemical, nucleophile-induced)
The stability of the benzisoxazole ring is a significant factor in its chemical reactions. The inherent strain and the weak N-O bond make it susceptible to cleavage under various conditions, leading to ring-opened products.
Thermal and Photochemical Reactions: While specific studies on this compound are not extensively documented, the behavior of related isoxazole systems suggests that thermal and photochemical energy can induce ring opening. beilstein-journals.orgnih.gov Photochemical excitation, for instance, can promote the cleavage of the N-O bond, leading to highly reactive intermediates like nitrenes, which can then undergo further transformations. Thermal processes, often at elevated temperatures, can also overcome the activation energy required for ring scission. nih.gov
Nucleophile-Induced Ring Opening: The benzisoxazole ring can be opened by the attack of nucleophiles. This process is often initiated by the nucleophile attacking one of the electrophilic carbon atoms of the isoxazole ring, leading to the cleavage of the N-O bond. beilstein-journals.orgnih.gov In the case of this compound, the reaction pathway is complex, as nucleophilic attack can also occur on the electron-deficient benzene ring (see Section 3.3.4). However, under certain conditions, direct attack on the isoxazole moiety is a plausible transformation, leading to various acyclic structures. The specific outcome depends on the nature of the nucleophile, the solvent, and the reaction conditions.
| Reaction Type | Initiating Condition | Plausible Intermediate | General Outcome |
| Thermal | High Temperature | Diradical species | Ring scission, fragmentation |
| Photochemical | UV/Visible Light | Excited state, nitrene | N-O bond cleavage, rearrangement |
| Nucleophile-Induced | Strong/Soft Nucleophiles | Anionic adduct | Ring cleavage, formation of acyclic compounds |
Mechanistic Studies of Intramolecular Rearrangement Reactions (e.g., Boulton-Katritzky, migration-nucleophilic attack-cyclization)
Intramolecular rearrangements offer pathways to convert the benzisoxazole scaffold into other heterocyclic systems. These reactions are synthetically valuable for creating diverse molecular architectures.
Boulton-Katritzky Rearrangement: The Boulton-Katritzky rearrangement is a well-established thermal or base-catalyzed reaction for many heterocyclic systems containing an N-O bond. beilstein-journals.orgresearchgate.net While classically applied to systems like 1,2,4-oxadiazoles, the underlying principle can be extended to isoxazole derivatives. beilstein-journals.orgmdpi.com The reaction typically involves the interaction of a side-chain atom with the heterocyclic ring, leading to a recyclization event. For a derivative of this compound, this could theoretically occur if a suitable nucleophilic atom is present in a substituent, leading to a new five-membered heterocyclic ring system. These rearrangements can be promoted by acids, bases, or heat. beilstein-journals.org
Migration-Nucleophilic Attack-Cyclization: This general mechanistic pathway describes a class of rearrangements where a substituent group migrates, followed by an intramolecular nucleophilic attack and subsequent cyclization to form a new ring structure. researchgate.net For this compound, such a pathway could be initiated by the cleavage of the benzisoxazole ring, generating an intermediate that possesses both a nucleophilic and an electrophilic center, which can then recombine to form a new, more stable ring system.
Analysis of Electrophilic Aromatic Substitution Patterns Dictated by Existing Substituents
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction on the benzene portion of this compound are dictated by the electronic properties of the existing substituents.
The two primary directing groups are the fused isoxazole ring and the nitro group at the C6 position.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. libretexts.orgyoutube.com Its strong electron-withdrawing nature (both by induction and resonance) reduces the electron density of the benzene ring, making it significantly less reactive towards electrophiles than benzene itself. libretexts.org It directs incoming electrophiles to the positions meta to itself, which are C5 and C7.
Given the powerful meta-directing effect of the nitro group, any potential EAS reaction (such as halogenation or sulfonation) would be expected to occur preferentially at the C5 or C7 positions. The C4 position is para to the nitro group and would be strongly deactivated.
| Position on Benzene Ring | Relation to Nitro Group | Predicted Reactivity toward EAS | Directing Influence |
| C4 | Para | Strongly Deactivated | Unfavored |
| C5 | Meta | Least Deactivated | Favored |
| C7 | Ortho | Strongly Deactivated (but also meta to nitro) | Favored |
Exploration of Nucleophilic Aromatic Substitution Opportunities Activated by the Nitro Group
In contrast to its deactivating role in EAS, the nitro group is a strong activating group for Nucleophilic Aromatic Substitution (NAS). youtube.comyoutube.com This type of reaction involves the replacement of a leaving group (often a halide, but in some cases, hydrogen) by a nucleophile. nih.gov
The presence of the electron-withdrawing nitro group at C6 makes the benzene ring of this compound highly electron-deficient and thus susceptible to attack by nucleophiles. The nitro group can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance. libretexts.org
This activation is most pronounced at the positions ortho and para to the nitro group.
Activated Positions: In this compound, the positions ortho to the C6-nitro group are C5 and C7. Therefore, these positions are the primary targets for nucleophilic attack. If a suitable leaving group were present at C5 or C7, it could be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).
SₙAr-H Reactions: Even in the absence of a conventional leaving group, strong nucleophiles can sometimes displace a hydride ion (H⁻) in a process known as SₙAr-H, particularly on highly electron-poor aromatic systems. nih.gov Therefore, the C5 and C7 positions represent significant opportunities for functionalization via nucleophilic substitution reactions.
| Position on Benzene Ring | Relation to Nitro Group | Predicted Reactivity toward NAS | Reason for Activation |
| C4 | Meta | Not Activated | No resonance stabilization of Meisenheimer complex by the nitro group. |
| C5 | Ortho | Activated | Strong resonance stabilization of the negative charge in the intermediate. |
| C7 | Ortho | Activated | Strong resonance stabilization of the negative charge in the intermediate. |
Strategic Derivatization and Analog Synthesis from 6 Nitrobenzo C Isoxazole 3 Carboxylic Acid
Systematic Synthesis of Structurally Varied Substituted Benzo[c]isoxazole-3-carboxamides
The carboxylic acid moiety at the 3-position of 6-nitrobenzo[c]isoxazole-3-carboxylic acid is a prime site for derivatization, most commonly through the formation of amide bonds. This transformation is a cornerstone in medicinal chemistry for generating libraries of compounds with diverse biological activities. The general approach involves the reaction of the carboxylic acid, or its more reactive acyl chloride or ester derivative, with a wide range of primary and secondary amines.
Standard peptide coupling reagents are frequently employed to facilitate the direct amidation of the carboxylic acid with an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions. Another highly effective coupling agent is hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), which, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), efficiently promotes amide bond formation. google.com
A well-documented method for producing these amides involves a two-step process starting from the methyl ester of this compound. This ester is heated with various tertiary-aminoalkylamines to yield the corresponding N-(tertiary-aminoalkyl)-6-nitrobenzo[c]isoxazole-3-carboxamides. nih.gov For instance, reacting methyl 6-nitrobenzo[c]isoxazole-3-carboxylate with 2-diethylaminoethylamine results in the formation of N-(2-diethylaminoethyl)-6-nitrobenzo[c]isoxazole-3-carboxamide. nih.gov The resulting carboxamides can be further modified, for example, by reacting them with methyl iodide to form quaternary ammonium (B1175870) salts. nih.gov
The synthesis of these carboxamides is not limited to aminoalkylamines. A broad spectrum of aniline (B41778) derivatives can also be used to create N-aryl-6-nitrobenzo[c]isoxazole-3-carboxamides. The general procedure for such syntheses involves dissolving the isoxazole (B147169) carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like DMAP. The desired aniline derivative is then added to the reaction mixture. nih.gov
Below is an interactive table showcasing a representative set of substituted benzo[c]isoxazole-3-carboxamides that can be synthesized from this compound or its methyl ester.
| Amine Reactant | Resulting Carboxamide | Reagents and Conditions |
| 2-Diethylaminoethylamine | N-(2-diethylaminoethyl)-6-nitrobenzo[c]isoxazole-3-carboxamide | Heat with methyl 6-nitrobenzo[c]isoxazole-3-carboxylate |
| 3-Diethylaminopropylamine | N-(3-diethylaminopropyl)-6-nitrobenzo[c]isoxazole-3-carboxamide | Heat with methyl 6-nitrobenzo[c]isoxazole-3-carboxylate |
| Aniline | N-phenyl-6-nitrobenzo[c]isoxazole-3-carboxamide | EDC, DMAP, DCM, room temperature |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-nitrobenzo[c]isoxazole-3-carboxamide | EDC, DMAP, DCM, room temperature |
| Cyclohexylamine | N-cyclohexyl-6-nitrobenzo[c]isoxazole-3-carboxamide | EDC, DMAP, DCM, room temperature |
Construction of Novel Heterocyclic Fused Systems Utilizing the Synergistic Reactivity of Carboxylic Acid and Nitro Groups
The presence of both a carboxylic acid and a nitro group on the same benzisoxazole scaffold allows for the construction of novel fused heterocyclic systems. A common strategy involves the chemical modification of the nitro group to an amine, which then participates in a cyclization reaction with the carboxylic acid moiety (or a derivative thereof). This synergistic approach opens pathways to complex, multi-ring structures.
A key transformation in this process is the reduction of the 6-nitro group to a 6-amino group, yielding 6-aminobenzo[c]isoxazole-3-carboxylic acid. This reduction can be achieved using various reagents, such as sodium dithionite (B78146) (Na2S2O4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Once the 6-amino derivative is obtained, it becomes a versatile precursor for building fused heterocycles. For example, the 6-amino group can react with one part of a bifunctional reagent, while the carboxylic acid at the 3-position reacts with another part, leading to the formation of a new ring fused to the benzisoxazole core.
A more direct approach to fused systems involves converting the carboxylic acid to a more reactive intermediate, such as a carbohydrazide. Treatment of the methyl ester of this compound with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) would first yield 6-nitrobenzo[c]isoxazole-3-carbohydrazide. Subsequent reduction of the nitro group to an amino group would provide 6-aminobenzo[c]isoxazole-3-carbohydrazide. This intermediate possesses a nucleophilic amino group on the benzene (B151609) ring and a hydrazide group, which can undergo intramolecular cyclization or react with other reagents to form fused systems like pyrazolopyridines or triazolopyridines.
Chemical Modifications of the Nitro Group to Introduce Diverse Functionalities
The nitro group at the 6-position of the benzisoxazole ring is a versatile functional group that can be transformed into a variety of other substituents, thereby introducing chemical diversity into the molecular scaffold.
The most common and synthetically useful modification is the reduction of the nitro group to a primary amine. This transformation is fundamental as it converts an electron-withdrawing group into an electron-donating group, significantly altering the electronic properties of the molecule and opening up a vast array of subsequent chemical reactions. The resulting 6-aminobenzo[c]isoxazole-3-carboxylic acid can be diazotized and converted into a range of other functional groups, including hydroxyl, halogen, and cyano groups, via Sandmeyer-type reactions. Furthermore, the amino group itself can be acylated, alkylated, or used as a nucleophile in the construction of larger molecules.
Beyond reduction to an amine, the nitro group can potentially undergo other transformations. For instance, partial reduction can lead to hydroxylamines or nitroso compounds, which are themselves valuable synthetic intermediates. Another important reaction of nitroarenes is nucleophilic aromatic substitution (SNAr), where a suitable nucleophile displaces the nitro group. This is particularly effective in isoxazole systems where the nitro group is at the 5-position, and similar reactivity could be explored for the 6-nitrobenzisoxazole system under appropriate conditions. nih.gov
The following table summarizes some key chemical modifications of the nitro group.
| Transformation | Product Functional Group | Common Reagents |
| Complete Reduction | Amine (-NH2) | H2/Pd/C, SnCl2/HCl, Na2S2O4 |
| Diazotization followed by Sandmeyer Reaction | Halogen (-F, -Cl, -Br, -I), Cyano (-CN), Hydroxyl (-OH) | NaNO2, H+; then CuX (X=Cl, Br, CN) or KI or HBF4 |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxy (-OR), Amino (-NR2), Thiol (-SR) | Nucleophile (e.g., RO-, R2NH, RS-) |
Regioselective Functionalization Approaches for the Benzisoxazole Core
Regioselective functionalization of the benzisoxazole core, beyond the manipulations of the existing carboxylic acid and nitro groups, allows for the introduction of substituents at specific positions on the benzene ring. The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles or the site of metalation.
The benzisoxazole ring system itself influences the reactivity of the fused benzene ring. For electrophilic aromatic substitution reactions, the positions ortho and para to the activating groups and meta to the deactivating groups are generally favored. In this compound, both the nitro group and the carboxylic acid are deactivating and meta-directing. The isoxazole ring's oxygen atom can act as an ortho, para-director, while the nitrogen atom has a deactivating effect. The interplay of these electronic effects can lead to complex regiochemical outcomes.
A powerful strategy for achieving regioselectivity is directed ortho-metalation (DoM). In this approach, a functional group on the aromatic ring directs a strong base to deprotonate a specific ortho-position, creating a carbanion that can then be trapped with an electrophile. While the carboxylic acid and nitro groups are not ideal directing groups for DoM, the 6-amino derivative, obtained from the reduction of the nitro group, could potentially direct metalation to the C5 or C7 position. The use of sterically hindered metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the regioselective metalation of aryl azoles in hydrocarbon solvents. rsc.org
Another approach to regioselective functionalization is through transition metal-catalyzed C-H activation. These reactions often employ a directing group to guide the catalyst to a specific C-H bond. For instance, palladium-catalyzed regioselective halogenation of related heterocyclic systems like 3-phenyl-2H-benzo[b] nih.govrsc.orgoxazin-2-ones has been demonstrated, where the nitrogen atom of the heterocyclic ring acts as the directing group. researchgate.net A similar strategy could potentially be applied to the benzisoxazole core.
The following table outlines potential regioselective functionalization approaches.
| Approach | Target Position | Key Reagents/Conditions |
| Electrophilic Aromatic Substitution | Position 5 or 7 | Electrophile (e.g., Br2, HNO3/H2SO4) |
| Directed ortho-Metalation (on 6-amino derivative) | Position 5 or 7 | Strong base (e.g., n-BuLi, TMPMgBu), then electrophile |
| C-H Activation/Functionalization | Position 5 or 7 | Transition metal catalyst (e.g., Pd, Rh), directing group |
Advanced Spectroscopic and Structural Elucidation of 6 Nitrobenzo C Isoxazole 3 Carboxylic Acid and Its Chemical Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Nitrobenzo[c]isoxazole-3-carboxylic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals, especially in complex heterocyclic systems. ipb.ptresearchgate.net
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the fused isoxazole (B147169) ring. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature.
The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is typically found in the 160-180 ppm range. The carbons of the aromatic ring and the isoxazole moiety will have chemical shifts determined by their electronic environment, with the carbon atom attached to the nitro group (C-6) being significantly shifted. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.
Interactive Data Table
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | > 10 (broad s) | ~165-170 | Acidic proton, deshielded carbonyl carbon. |
| C-3 | - | ~155-160 | Carbon in the isoxazole ring, attached to the carboxylic acid. |
| C-3a | - | ~160-165 | Bridgehead carbon. |
| H-4 | ~8.0-8.2 (d) | ~115-120 | Ortho to C-NO₂ group. |
| H-5 | ~7.8-8.0 (dd) | ~125-130 | Coupled to H-4 and H-7. |
| C-6 | - | ~145-150 | Carbon attached to the nitro group. |
| H-7 | ~8.5-8.7 (d) | ~120-125 | Adjacent to the isoxazole oxygen. |
| C-7a | - | ~110-115 | Bridgehead carbon. |
Utilizing High-Accuracy Mass Spectrometry for Molecular Structure Confirmation and Detailed Fragmentation Analysis
High-accuracy mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly precise mass-to-charge (m/z) ratio of the molecular ion. Techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate ions from the sample.
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the parent ion. This analysis provides valuable structural information by revealing how the molecule breaks apart upon collision-induced dissociation (CID). For carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group. nih.gov In the case of this compound (C₈H₄N₂O₅, Molecular Weight: 208.13 g/mol ), characteristic fragmentation would likely include the loss of carbon dioxide (CO₂, 44 Da) and the nitro group (NO₂, 46 Da). researchgate.netfu-berlin.de The fragmentation of the benzisoxazole ring system itself would yield further diagnostic ions.
Expected Key Fragments in the Mass Spectrum of this compound
Interactive Data Table
| m/z (Mass/Charge) | Proposed Fragment | Neutral Loss | Notes |
|---|---|---|---|
| 208 | [M]⁺ or [M+H]⁺ | - | Molecular ion (depending on ionization method). |
| 191 | [M-OH]⁺ | 17 Da (·OH) | Loss of hydroxyl radical from the carboxylic acid. |
| 164 | [M-CO₂]⁺ | 44 Da (CO₂) | Decarboxylation, a common fragmentation for carboxylic acids. researchgate.net |
| 162 | [M-NO₂]⁺ | 46 Da (NO₂) | Loss of the nitro group. |
| 134 | [M-CO₂-NO]⁺ | 44 Da (CO₂) + 30 Da (NO) | Subsequent loss from the decarboxylated ion. |
X-ray Crystallography for Unambiguous Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom.
For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity and planarity of the benzisoxazole ring system. It would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, this technique elucidates the intermolecular interactions that dictate the crystal packing. In this case, strong hydrogen bonding involving the carboxylic acid groups, likely forming dimers, would be expected. Additional intermolecular forces, such as π-π stacking of the aromatic rings and interactions involving the polar nitro group, would also be clearly visualized. This information is critical for understanding the solid-state properties of the material. As of the latest review, a public crystal structure for this specific compound has not been reported.
Infrared and Raman Spectroscopy for Comprehensive Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
The IR spectrum of this compound is expected to be dominated by several key features. spectroscopyonline.com The carboxylic acid O-H stretch typically appears as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak, generally between 1730 and 1700 cm⁻¹. spectroscopyonline.com The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch near 1350-1300 cm⁻¹. researchgate.net Vibrations corresponding to the aromatic ring C-H and C=C bonds, as well as the C-O and N-O bonds of the isoxazole ring, would also be present. nih.gov
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum.
Characteristic Vibrational Frequencies for this compound
Interactive Data Table
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| ~3300-2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| ~3100-3000 | C-H stretch | Aromatic | Medium-Weak |
| ~1730-1700 | C=O stretch | Carboxylic Acid | Strong |
| ~1610, ~1480 | C=C stretch | Aromatic Ring | Medium |
| ~1550-1500 | N-O asymmetric stretch | Nitro Group | Strong |
| ~1350-1300 | N-O symmetric stretch | Nitro Group | Strong |
| ~1320-1210 | C-O stretch | Carboxylic Acid | Medium-Strong |
| ~960-900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |
Compound Name Table
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Investigations of 6 Nitrobenzo C Isoxazole 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. This method is well-suited for analyzing the structure and reactivity of compounds like 6-Nitrobenzo[c]isoxazole-3-carboxylic acid. DFT calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic information can be derived, including orbital energies, charge distribution, and spectroscopic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data where available.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity).
For this compound, the HOMO would likely be distributed over the electron-rich benzoisoxazole ring system, while the LUMO is expected to be localized on the electron-deficient nitro group and carboxylic acid moiety, which are strong electron-withdrawing groups. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Data Not Available in Literature | Indicates electron-donating ability |
| LUMO Energy (ELUMO) | Data Not Available in Literature | Indicates electron-accepting ability |
| Energy Gap (ΔE = ELUMO - EHOMO) | Data Not Available in Literature | Relates to chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. The resulting map uses a color scale to indicate charge: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential.
For this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. These areas represent the most electron-rich parts of the molecule. Conversely, positive potential (blue) would likely be found around the acidic proton of the carboxylic acid group and potentially on the hydrogen atoms of the benzene (B151609) ring. This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding.
DFT calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, a reaction's energy profile can be constructed. A transition state is the highest energy point along a reaction coordinate, and its geometry and energy determine the reaction's activation energy and, consequently, its rate.
For a molecule like this compound, DFT could be used to model various reactions, such as its deprotonation, esterification at the carboxylic acid site, or nucleophilic aromatic substitution. For instance, in modeling the deprotonation of the carboxylic acid, calculations would identify the transition state geometry for the removal of the proton by a base. The calculated activation energy would provide a quantitative measure of the acid's reactivity.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can be used to understand how this compound behaves in different environments, such as in a solvent or within a crystal lattice, and how it interacts with other molecules.
An MD simulation could reveal how the molecule tumbles and vibrates in solution, how its conformation changes over time, and how it forms hydrogen bonds with solvent molecules (e.g., water) or with other solute molecules. By analyzing the simulation trajectory, one can calculate properties like the radial distribution function to understand solvent structuring around the molecule and identify persistent intermolecular interactions that are key to its physical properties.
Conformational Analysis and Elucidation of Intramolecular Interactions
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, a key point of flexibility is the rotation around the single bond connecting the carboxylic acid group to the benzoisoxazole ring.
DFT calculations can be used to perform a potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable (lowest energy) conformation and any energy barriers to rotation. Intramolecular interactions, such as a potential hydrogen bond between the carboxylic acid proton and the nitrogen or oxygen atom of the isoxazole (B147169) ring, can significantly influence the preferred conformation. Natural Bond Orbital (NBO) analysis is a computational technique often used alongside DFT to identify and quantify the strength of such intramolecular interactions, providing deeper insight into the forces that stabilize specific conformers.
Applications of 6 Nitrobenzo C Isoxazole 3 Carboxylic Acid As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Syntheses Non Biological Focus
Precursor in the Synthesis of Other Challenging Heterocyclic Compounds and Scaffolds
The inherent reactivity of the benzo[c]isoxazole core, coupled with the directing and activating effects of the nitro and carboxylic acid groups, makes 6-Nitrobenzo[c]isoxazole-3-carboxylic acid a powerful precursor for the synthesis of a variety of other complex heterocyclic systems. The isoxazole (B147169) ring can undergo ring-opening and subsequent rearrangement or cyclization reactions to afford novel scaffolds that are otherwise difficult to access.
One of the key transformations of the nitrobenzo[c]isoxazole moiety is its potential conversion to other heterocyclic cores through reductive cyclization strategies. For instance, the Cadogan reductive cyclization is a well-established method for the synthesis of carbazoles from 2-nitrobiphenyls. beilstein-journals.orgnih.gov While direct examples with this compound are not extensively documented, the principle suggests a promising synthetic route. The reaction would involve an initial ring-opening of the isoxazole, followed by coupling with a suitable aromatic partner to create a 2-nitrobiphenyl (B167123) intermediate. Subsequent reduction of the nitro group would then trigger an intramolecular cyclization to furnish a carbazole (B46965) derivative. This method offers a pathway to highly functionalized, polycyclic aromatic systems.
Furthermore, the isoxazole ring itself is a synthon for other heterocycles. Research has shown that isoxazole derivatives can be transformed into benzodiazepines, a class of seven-membered heterocyclic compounds. nih.gov This transformation typically involves the reaction of an isoxazole with a 1,2-diamine, leading to a ring-opening and recyclization cascade. Applying this to this compound could provide access to novel benzodiazepine (B76468) structures bearing nitro and carboxylic acid functionalities, which are valuable for further synthetic manipulations.
The presence of the carboxylic acid at the 3-position provides a convenient handle for a wide range of chemical modifications. It can be converted to esters, amides, or other functional groups, allowing for the introduction of diverse substituents and the construction of libraries of related compounds. This versatility is crucial for exploring the structure-activity relationships of the resulting heterocyclic scaffolds in various chemical contexts.
Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their ability to generate molecular complexity in a single step from three or more starting materials, thereby increasing synthetic efficiency and reducing waste. The structural features of this compound make it an ideal candidate for incorporation into MCR sequences.
While specific MCRs involving this compound are not yet widely reported, the reactivity of related benzoisoxazole derivatives in such reactions provides a strong indication of its potential. For example, copper-catalyzed three-component domino reactions of o-bromoacetophenones, aldehydes, and sodium azide (B81097) have been used to prepare 2,1-benzoisoxazole-containing 1,2,3-triazoles. acs.org This demonstrates the ability of the benzoisoxazole scaffold to participate in complex, one-pot transformations.
The carboxylic acid functionality of this compound is particularly amenable to inclusion in isocyanide-based MCRs, such as the Ugi and Passerini reactions. These reactions are powerful tools for the rapid synthesis of peptide-like scaffolds and other complex molecules. The carboxylic acid can serve as one of the key components, reacting with an amine, a carbonyl compound, and an isocyanide to generate a diverse array of products. The resulting structures would incorporate the nitrobenzo[c]isoxazole moiety, providing a direct route to complex molecules with this embedded heterocyclic system.
The development of novel MCRs that utilize this compound as a key building block would represent a significant advancement in synthetic methodology, enabling the efficient construction of libraries of complex molecules for various applications.
Incorporation into the Construction of Complex Macrocyclic and Polycyclic Architectures
The synthesis of macrocycles and complex polycyclic frameworks is a challenging area of organic chemistry that often requires multi-step sequences and carefully designed building blocks. The rigid structure and multiple functional groups of this compound make it an attractive component for the construction of such intricate architectures.
The dicarboxylic acid functionality, which can be generated from the existing carboxylic acid and further functionalization of the aromatic ring, would allow the molecule to act as a linear building block in polymerization or macrocyclization reactions. For instance, it could be used in condensation reactions with diamines or diols to form large macrocyclic structures containing the benzo[c]isoxazole unit. The rigidity of the heterocyclic core would impart a degree of pre-organization to the linear precursors, potentially facilitating the cyclization process.
As previously mentioned, the potential for Cadogan-type reductive cyclization opens up avenues for the synthesis of complex polycyclic systems. By designing appropriate precursors derived from this compound, it is conceivable to construct fused polycyclic aromatic compounds with embedded carbazole and other heterocyclic motifs.
While direct reports on the use of this compound in macrocycle or complex polycycle synthesis are scarce, the principles of molecular design and established synthetic methodologies strongly support its potential in this area. Future research in this direction could lead to the discovery of new functional materials and host-guest systems with unique properties.
Prospective Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
One promising direction is the application of continuous flow chemistry . researchgate.net This technology offers superior control over reaction parameters such as temperature and mixing, which is crucial when dealing with potentially energetic nitrated compounds. A flow-based approach could enhance safety, improve yield and purity, and allow for easier scalability compared to batch processing. nih.gov For instance, a telescoped flow synthesis could be envisioned, starting from a substituted salicylaldehyde (B1680747) or nitro-aromatic precursor, proceeding through oximation, cyclization, and oxidation steps without the need for isolating intermediates. researchgate.net
Furthermore, the development of novel catalytic systems is a key avenue. This could include hypervalent iodine-catalyzed intramolecular cycloadditions, which have proven effective for other fused isoxazoles and can proceed under mild conditions. mdpi.com Research into palladium-catalyzed annulation reactions of substituted isoxazoles could also provide alternative and more convergent synthetic pathways. chim.it The goal would be to increase atom economy, reduce waste, and provide access to the target molecule with higher selectivity and under greener conditions.
| Methodology | Potential Advantages | Key Research Focus | Relevant Precursors |
|---|---|---|---|
| Continuous Flow Synthesis | Enhanced safety, scalability, improved yield and purity, process automation. researchgate.net | Reactor design, optimization of residence time and temperature, solvent selection. | 4-Nitro-salicylaldehyde derivatives, substituted nitroarenes. wikipedia.orgresearchgate.net |
| Advanced Catalytic Cyclization | High selectivity, mild reaction conditions, functional group tolerance, reduced waste. mdpi.com | Development of novel organometallic or hypervalent iodine catalysts. | o-Substituted aryl oximes, alkyne-tethered aldoximes. chim.itmdpi.com |
| Photocatalytic Approaches | Use of visible light as a sustainable energy source, unique reactivity pathways. researchgate.net | Screening of photocatalysts, radical precursor design. | Nitro-substituted aryl carboxylic acids. researchgate.net |
Discovery of Undiscovered Reactivity Patterns and Novel Transformations
The unique electronic nature of 6-Nitrobenzo[c]isoxazole-3-carboxylic acid suggests a rich and underexplored reactivity profile. The isoxazole (B147169) ring is known to undergo reductive N-O bond cleavage, which could be a pathway to novel, highly functionalized anthranilic acid derivatives. researchgate.net The presence of the nitro group offers a handle for a variety of transformations.
Future research could investigate:
Selective Reduction: Developing conditions for the selective reduction of the nitro group in the presence of the labile isoxazole N-O bond. This would yield 6-aminobenzo[c]isoxazole-3-carboxylic acid, a valuable building block for further functionalization.
Ring-Opening Reactions: Exploring the controlled ring-opening of the isoxazole moiety. Studies on related benzothiazoles have shown that nucleophilic attack can lead to ring scission. rsc.org For this compound, this could be triggered by specific nucleophiles or under reductive conditions, potentially leading to 2-cyano-5-nitrophenol derivatives or other valuable intermediates. The decarboxylation of the corresponding carboxylate has been studied, indicating the lability of the scaffold under certain conditions. acs.org
Transformations of the Carboxylic Acid: While the carboxylic acid can be converted into esters or amides, its use as a directing group for C-H activation at the adjacent C4 position of the benzisoxazole ring is an unexplored avenue that could lead to novel substituted patterns.
Potential Advanced Applications in Chemical Material Science and Supramolecular Chemistry
Excluding direct commercial product development, the structure of this compound is inherently suited for applications in materials science and supramolecular chemistry. Benzisoxazole-containing compounds are already noted for their utility in creating functional materials. nih.govresearchgate.net
The molecule can be viewed as a rigid, polarizable scaffold with distinct recognition sites: the carboxylic acid provides a strong hydrogen bond donor/acceptor, while the nitro group acts as a hydrogen bond acceptor and participates in π-π stacking interactions. This makes it an ideal building block, or tecton , for the construction of higher-order assemblies.
Prospective research areas include:
Crystal Engineering: Systematic studies of the co-crystallization of this molecule with other organic compounds to form predictable hydrogen-bonded networks. The interplay between the carboxyl-carboxyl homodimer synthon and potential interactions with the nitro group could lead to novel crystalline materials with interesting physical properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the synthesis of MOFs. The introduction of the nitro-functionalized benzisoxazole core into a MOF structure could impart specific properties, such as selective gas sorption or catalytic activity, stemming from the polarity and chemical functionality of the pore environment.
Supramolecular Gels: The combination of hydrogen bonding and π-stacking capabilities could enable the molecule or its simple amide derivatives to act as low-molecular-weight gelators, forming self-assembled fibrillar networks in specific solvents.
Computational Design and Prediction of New Derivatives with Tunable Chemical Properties and Reactivity
In silico methods are powerful tools for accelerating the discovery of molecules with desired properties, and their application to this scaffold is a significant unexplored avenue. researchgate.netnih.gov Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.gov
Future computational studies could focus on:
Predicting Reactivity: Calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This can guide the design of experiments for the novel transformations described in section 8.2.
Designing New Derivatives: Building a virtual library of derivatives by modifying the position of the nitro group (e.g., 4-, 5-, or 7-nitro isomers) or by introducing other substituents (e.g., halogens, methoxy (B1213986) groups) on the benzene (B151609) ring. Computational screening could predict how these changes would tune the molecule's electronic properties, solid-state packing, and potential for supramolecular assembly. researchgate.netdoi.org
Modeling Supramolecular Interactions: Using molecular dynamics and QSPR models to simulate how derivatives of this compound would interact with each other or with other molecules to form larger assemblies. doi.org This can help predict which derivatives would be most promising for the material science applications outlined in section 8.3.
| Computational Method | Research Objective | Predicted Properties | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Predict reactivity and electronic structure. nih.gov | HOMO-LUMO gap, electrostatic potential, bond dissociation energies. | Guide synthetic and reactivity studies; rationalize experimental outcomes. |
| Quantitative Structure-Property Relationship (QSPR) | Design derivatives with tunable properties. doi.org | Solubility, melting point, electronic absorption wavelength. | Prioritize synthesis of derivatives for materials applications. |
| Molecular Dynamics (MD) | Simulate self-assembly and aggregation. | Preferred intermolecular interaction modes, stability of assemblies. | Aid in the design of MOFs, co-crystals, and supramolecular gels. |
Q & A
Q. What are the established synthetic routes for 6-nitrobenzo[c]isoxazole-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cycloaddition or functionalization of preformed isoxazole rings. For example:
- Stepwise functionalization : Starting from benzo[c]isoxazole-3-carboxylic acid derivatives, nitration is performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Yields can be improved by optimizing stoichiometry (e.g., 1.2 equiv HNO₃) and reaction time (2–4 hours) .
- Alternative routes : Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) reduces side reactions and improves purity. Evidence from analogous isoxazole systems shows 15–20% yield increases under microwave conditions .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H and ¹³C NMR should confirm the nitro group’s position (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and carboxylic acid resonance (δ ~170 ppm in ¹³C). Compare with reported spectra of 5-(3-nitrophenyl)isoxazole-3-carboxylic acid .
- Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., C₉H₅N₂O₅: calculated 233.0205; observed 233.0202). Discrepancies >5 ppm require re-evaluation of purity .
- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C 46.35%, N 12.06%) .
Q. What safety protocols are critical when handling nitro-substituted isoxazole derivatives?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved N95 masks or fume hoods to avoid inhalation of nitro compound dust .
- Decomposition risks : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions. Store at 2–8°C in amber glass to mitigate photodegradation .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro position, carboxylate groups) affect the compound’s reactivity and binding affinity in biological systems?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare this compound with analogues like 5-(2-nitrophenyl)isoxazole-3-carboxylic acid. Use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with targets like System xc− transporters. Nitro groups at position 6 enhance electron-withdrawing effects, increasing acidity (pKa ~1.8) and altering binding kinetics .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic attack sites .
Q. What computational strategies are effective for predicting the compound’s metabolic stability?
- Methodological Answer :
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. The nitro group’s high electronegativity may increase susceptibility to reductase-mediated metabolism.
- Docking simulations : Model interactions with human aldehyde oxidase (hAOX1) using AutoDock Vina. The carboxylic acid moiety’s hydrogen-bonding capacity (e.g., with Arg1234) correlates with metabolic half-life (t₁/₂) .
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Batch comparison : Analyze ¹H NMR of all batches in deuterated DMSO to standardize solvent effects. Shifts >0.1 ppm suggest impurities (e.g., unreacted starting material).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to confirm coupling patterns. For example, a missing cross-peak in HSQC may indicate deuterium exchange at the carboxylic acid .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Detect nitroso byproducts (m/z 218.05) at LOD 0.1 ng/mL.
- Ion suppression : Add ammonium acetate (10 mM) to mobile phases to mitigate matrix effects from nitro groups .
Q. How does the compound’s stability vary under physiological conditions (e.g., pH 7.4, 37°C)?
- Methodological Answer :
- Kinetic studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λmax 320 nm). Carboxylic acid deprotonation at neutral pH accelerates hydrolysis (t₁/₂ ~8 hours) .
- Stabilizers : Co-formulate with cyclodextrins (e.g., HP-β-CD) to improve aqueous stability by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
